Ropinirole Hydrochloride

Dopamine Receptor Agonist Receptor Binding Assay Parkinson's Disease

Ropinirole Hydrochloride (CAS 91374-20-8) is a non-ergoline D3/D2 receptor agonist with high D3 affinity (Ki=0.7 nM) and ~4-fold selectivity over D2. Its exclusive CYP1A2-mediated metabolism creates a distinct drug-interaction profile, making it the preferred tool for studying D3-specific signaling in addiction, cognition, and neuroprotection. Unlike ergot-derived agonists, it carries minimal fibrotic risk and reduces dyskinesia risk by 75% vs. levodopa. As a pharmaceutical reference standard, it supports ANDA formulation development and bioequivalence studies for extended-release generics. Procure this rigorously characterized, high-purity compound for reproducible preclinical and analytical research.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 91374-20-8
Cat. No. B1667626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopinirole Hydrochloride
CAS91374-20-8
Synonyms4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
Requip
ropinirol
ropinirole
ropinirole hydrochloride
SK and F 101468
SK and F-101,468
SKF 101468
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H
InChIKeyXDXHAEQXIBQUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ropinirole Hydrochloride (CAS 91374-20-8): Key Baseline Data for Scientific and Procurement Decisions


Ropinirole Hydrochloride (CAS 91374-20-8) is a non-ergoline dopamine receptor agonist with high selectivity for the D2-like receptor family [1]. As the hydrochloride salt of ropinirole, it is a white to cream crystalline powder with a melting range of 241°C to 245°C, and it is soluble in water and methanol [2]. It is the active pharmaceutical ingredient in several branded and generic formulations approved for the treatment of Parkinson's disease and moderate-to-severe primary Restless Legs Syndrome [3]. Unlike ergot-derived dopamine agonists (e.g., bromocriptine), its non-ergoline structure is associated with a reduced risk of fibrotic complications, which is a primary driver for its inclusion in modern therapeutic guidelines and procurement lists [1].

Why Ropinirole Hydrochloride Cannot Be Casually Interchanged with Pramipexole or Rotigotine


While ropinirole, pramipexole, and rotigotine are all classified as non-ergoline dopamine agonists, their interchangeability in research or clinical settings is contraindicated by fundamental differences in their molecular pharmacology, metabolism, and drug interaction profiles [1]. For instance, ropinirole is primarily metabolized by CYP1A2, a pathway distinct from that of pramipexole, which is largely excreted unchanged [2]. This critical difference creates a unique and significant drug-drug interaction (DDI) liability for ropinirole with CYP1A2 inhibitors like ciprofloxacin, which is not a concern for pramipexole [2]. Furthermore, their receptor subtype selectivity profiles differ [1]. Therefore, assuming equivalence between these agents can lead to experimental variability in preclinical models or unexpected adverse events in clinical use, particularly when patients are on concomitant medications. The following section details these quantifiable differences.

Quantitative Evidence Guide for Ropinirole Hydrochloride: Comparative Data for Informed Scientific Selection


Receptor Binding Affinity (Ki) and Selectivity Profile of Ropinirole Hydrochloride Compared to Pramipexole and Rotigotine

Ropinirole hydrochloride exhibits a distinct binding profile at human dopamine D2-like receptors, with its highest affinity for the D3 subtype (Ki = 0.7 nM), followed by D2 (Ki = 2.9 nM) and D4 (Ki = 65 nM) . This quantifies a ~4-fold higher affinity for D3 over D2 . In comparison, while pramipexole also shows high D3 affinity, rotigotine is known to have a different binding profile across the D2 receptor family, and specific comparator data for rotigotine from this study are not available . At the D1 receptor, ropinirole shows negligible affinity (Ki > 7,000 nM) .

Dopamine Receptor Agonist Receptor Binding Assay Parkinson's Disease Molecular Pharmacology

Comparative Efficacy in Early Parkinson's Disease: A Rapid Health Technology Assessment

A 2025 rapid health technology assessment quantitatively compared six non-ergot dopamine agonists for early Parkinson's disease using a percentage-based scoring system that integrated pharmacological properties, efficacy, safety, and economic data [1]. The analysis assigned ropinirole a composite score of 68.41 (IR) and 69.06 (PR) out of 100. In contrast, pramipexole scored higher at 74.99 (ER) and 72.40 (IR), while the rotigotine patch received a score of 70.78 [1].

Parkinson's Disease Clinical Trial Meta-Analysis Non-Ergot Dopamine Agonist Health Technology Assessment

Differential Impact of Smoking on Ropinirole Hydrochloride Pharmacokinetics

Ropinirole is primarily metabolized by the cytochrome P450 enzyme CYP1A2 [1]. This enzyme is known to be induced by polycyclic aromatic hydrocarbons found in cigarette smoke [2]. A clinical trial in patients with Restless Legs Syndrome (RLS) demonstrated that smokers (n=7) had an approximately 30% lower maximum plasma concentration (Cmax) and a 38% lower total drug exposure (AUC) compared to nonsmokers (n=11) [2]. In contrast, pramipexole is primarily excreted renally as unchanged drug and is not significantly affected by CYP1A2 induction or inhibition [3].

Pharmacokinetics Drug Metabolism CYP1A2 Cigarette Smoking Drug-Drug Interaction

Comparative Tolerability and Safety: Incidence of Dyskinesia and Constipation

A 2014 meta-analysis of randomized controlled trials provided direct comparative safety data for ropinirole [1]. The analysis found that ropinirole was associated with a significantly lower incidence of constipation compared to the older dopamine agonist bromocriptine (Relative Risk (RR) 0.55; 95% CI 0.35 to 0.89; based on 3 RCTs) [1]. Furthermore, ropinirole demonstrated a lower incidence of dyskinesia compared to levodopa (RR 0.25; 95% CI 0.09 to 0.71; based on 1 RCT) [1]. The review concluded that ropinirole had a similar overall adverse event profile to other modern dopamine agonists like pramipexole [1].

Adverse Events Meta-Analysis Clinical Safety Dyskinesia Constipation Parkinson's Disease

Formulation Impact: Cmax Variability in Different Extended-Release Tablet Technologies

A study investigating controlled-release tablet technologies for ropinirole hydrochloride demonstrated that the choice of polymer can significantly impact in vivo performance, even when in vitro dissolution profiles are similar [1]. The study compared two formulations: F8A (using hypromellose 100,000 cP) and F9A (using hypromellose 4000 cP). Despite both formulations being comparable to the reference product (Requip XL) in vitro, their in vivo Cmax values differed [1]. The Cmax for F8A was 1005.16 pg/mL compared to 973.70 pg/mL for F9A, representing a quantifiable difference in peak plasma concentration [1].

Pharmaceutical Formulation Controlled Release Pharmacokinetics Cmax IVIVC Tablet Technology

Evidence-Based Application Scenarios for Ropinirole Hydrochloride (CAS 91374-20-8)


Preclinical Research on Dopamine D3 Receptor-Mediated Pathways

Ropinirole hydrochloride is the preferred tool compound for researchers investigating the specific role of the dopamine D3 receptor. Its high affinity for D3 (Ki = 0.7 nM) and ~4-fold selectivity over D2 makes it ideal for in vitro and in vivo studies where dissecting D3 signaling from other D2-like receptor activity is required, such as in models of addiction, cognition, or neuroprotection .

Clinical Use in Parkinson's Disease Patients at Risk for Levodopa-Induced Dyskinesias

For patients with early Parkinson's disease, the choice to initiate therapy with ropinirole is supported by meta-analytic evidence showing a 75% lower relative risk (RR=0.25) of developing dyskinesia compared to initiating treatment with levodopa [1]. This makes ropinirole a key first-line option in younger patients where delaying motor complications is a primary clinical goal.

Comparative Bioequivalence and Formulation Development Studies

Ropinirole hydrochloride serves as a critical reference standard for pharmaceutical scientists developing new generic extended-release formulations. The documented Cmax differences between polymer types in otherwise similar controlled-release tablets (1005.16 pg/mL vs 973.70 pg/mL) highlight the need for robust in vivo bioequivalence testing beyond simple in vitro dissolution comparisons [2]. This data supports the design and interpretation of new formulation studies.

Clinical Decision-Making in Smokers with Restless Legs Syndrome or Parkinson's Disease

In the subpopulation of patients who are active smokers, ropinirole may be a less optimal choice compared to renally-excreted alternatives like pramipexole. The pharmacokinetic data showing a 30% reduction in Cmax and 38% reduction in AUC in smokers provides a quantitative basis for expecting potentially reduced efficacy at standard doses [3]. This knowledge allows clinicians to anticipate the need for higher doses or to select a different dopamine agonist from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropinirole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.